3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol
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Overview
Description
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorophenyl group, and a propanol moiety. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Fluorophenyl Intermediate: A fluorophenyl derivative is prepared through halogenation or other suitable methods.
Coupling Reaction: The protected amino group and the fluorophenyl intermediate are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The fluorophenyl group can enhance binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-3-phenyl-1-propanol: Lacks the fluorine atom, resulting in different reactivity and binding properties.
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and interactions with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIAONVVNKFUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646962 |
Source
|
Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862466-16-8 |
Source
|
Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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